2-Acetyl-3-methylindolizin-1-yl acetate
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Overview
Description
2-Acetyl-3-methylindolizin-1-yl acetate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methylindolizin-1-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylindolizin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Acetyl-3-methylindolizin-1-yl acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylindolizin-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Acetyl-3-methylindolizin-1-yl acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives .
Biological Activity
2-Acetyl-3-methylindolizin-1-yl acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
IUPAC Name: this compound
CAS Number: 54398-73-1
Property | Value |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | This compound |
CAS Number | 54398-73-1 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies have shown that the compound demonstrates antimicrobial activity against several bacterial strains. In vitro assays indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
The compound has also been investigated for its anticancer potential . In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The observed IC50 values ranged from 5 to 15 µM, indicating significant potency .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Signal Transduction Pathways: The compound may modulate key signaling pathways that regulate apoptosis and cell cycle progression.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results demonstrated that treatment with concentrations ranging from 10 µM to 20 µM led to a dose-dependent reduction in cell viability, with a notable increase in apoptosis markers observed through flow cytometry analysis .
Properties
CAS No. |
54398-73-1 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2-acetyl-3-methylindolizin-1-yl) acetate |
InChI |
InChI=1S/C13H13NO3/c1-8-12(9(2)15)13(17-10(3)16)11-6-4-5-7-14(8)11/h4-7H,1-3H3 |
InChI Key |
ZWACMFZXNUISBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)OC(=O)C)C(=O)C |
Origin of Product |
United States |
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